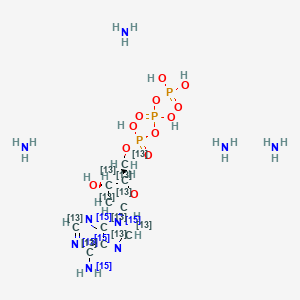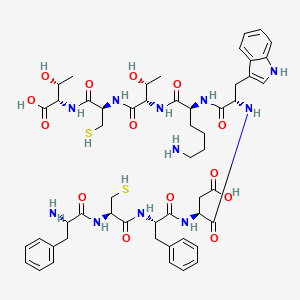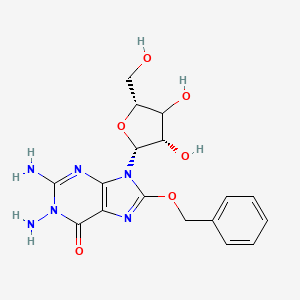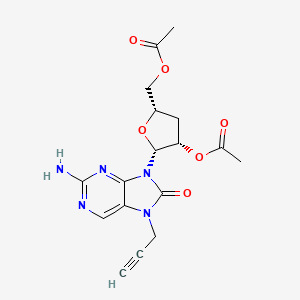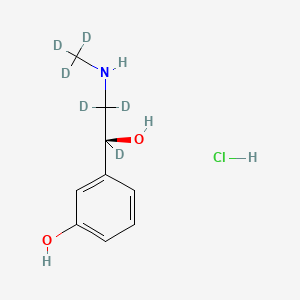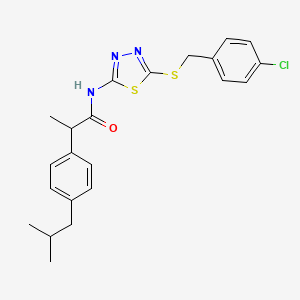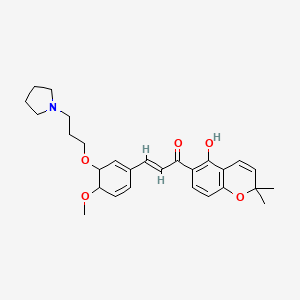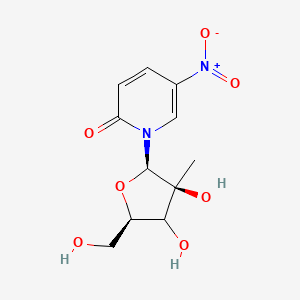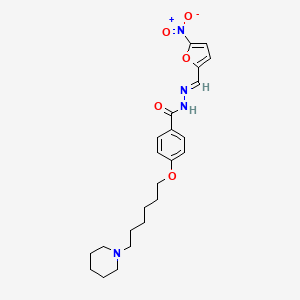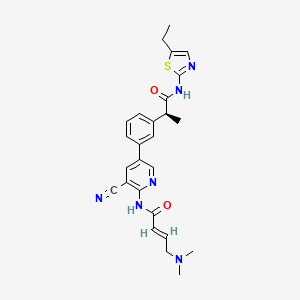
Imipramine-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imipramine-d3 (hydrochloride) is a deuterated form of imipramine hydrochloride, a tricyclic antidepressant. This compound is primarily used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Imipramine-d3 replace the hydrogen atoms, making it useful in various scientific studies, particularly in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imipramine-d3 (hydrochloride) involves the incorporation of deuterium into the imipramine molecule. The process typically starts with the synthesis of imipramine, followed by the introduction of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Imipramine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is crucial in verifying the deuterium content and overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Imipramine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert imipramine-d3 to its secondary amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted imipramine-d3 derivatives.
Applications De Recherche Scientifique
Imipramine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of imipramine in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of imipramine.
Medicine: Utilized in clinical research to understand the pharmacodynamics and pharmacokinetics of imipramine.
Industry: Applied in the quality control and validation of pharmaceutical formulations containing imipramine.
Mécanisme D'action
Imipramine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar structure.
Desipramine: A metabolite of imipramine with similar pharmacological properties.
Uniqueness
Imipramine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and pharmacodynamics of imipramine.
Propriétés
Formule moléculaire |
C19H25ClN2 |
|---|---|
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i1D3; |
Clé InChI |
XZZXIYZZBJDEEP-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


